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Compound of Interest

Compound Name: 4-Methyloxazole-2-carboxylic acid

Cat. No.: B568856 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methyloxazole-2-carboxylic acid (C₅H₅NO₃, Molar Mass: 127.10 g/mol ) is a

heterocyclic compound of interest in medicinal chemistry and materials science due to the

prevalence of the oxazole scaffold in various biologically active molecules.[1][2] A thorough

understanding of its structural and electronic properties is paramount for its application and

further development. This technical guide provides an in-depth analysis of the predicted

spectroscopic characteristics of 4-Methyloxazole-2-carboxylic acid, including Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While

experimental spectra for this specific molecule are not readily available in the public domain,

the following data is predicted based on established principles of spectroscopy and analysis of

analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR data for 4-Methyloxazole-2-carboxylic acid are

presented below.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~13.0 - 12.0 Singlet, broad 1H -COOH

~8.30 Singlet 1H H-5

~2.30 Singlet 3H -CH₃

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppm Carbon Assignment

~162 C=O (Carboxylic Acid)

~158 C-2 (Oxazole ring)

~145 C-4 (Oxazole ring)

~135 C-5 (Oxazole ring)

~12 -CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule through their

characteristic vibrational frequencies.

Predicted IR Data
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3300 - 2500 Broad O-H stretch Carboxylic Acid

1725 - 1700 Strong C=O stretch Carboxylic Acid

1650 - 1550 Medium C=N stretch Oxazole Ring

1500 - 1400 Medium C=C stretch Oxazole Ring

1300 - 1200 Strong C-O stretch Carboxylic Acid

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and elemental composition.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Predicted Fragment

127 [M]⁺ (Molecular Ion)

110 [M - OH]⁺

99 [M - CO]⁺

82 [M - COOH]⁺

54 [C₃H₂N]⁺

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 4-Methyloxazole-2-carboxylic
acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR

spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the

spectrum to singlets for each unique carbon.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, followed by phase and baseline correction. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the solid is placed directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry

KBr and pressing the mixture into a thin pellet.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the

empty sample holder is first recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or

Liquid Chromatography (LC).

Ionization: A suitable ionization method is employed. Electron Ionization (EI) is a common

hard ionization technique that provides detailed fragmentation patterns. Electrospray

Ionization (ESI) is a softer ionization method often used with LC-MS that typically results in a

prominent molecular ion peak.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a general workflow for the spectroscopic analysis and

structural elucidation of a chemical compound like 4-Methyloxazole-2-carboxylic acid.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Elucidation

Final Output
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Click to download full resolution via product page

Caption: A generalized workflow for the synthesis, purification, spectroscopic analysis, and

structural confirmation of a chemical compound.

Conclusion: This technical guide provides a predictive spectroscopic profile of 4-
Methyloxazole-2-carboxylic acid. The tabulated NMR, IR, and MS data, while theoretical,

offer a valuable reference for researchers working with this compound or related structures.

The outlined experimental protocols and workflow diagram serve as a practical guide for the

structural characterization of novel chemical entities. Experimental verification of this predicted

data is encouraged to further solidify our understanding of this molecule's properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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